molecular formula C12H16Br2ClNO B1456138 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-36-2

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1456138
CAS No.: 1220019-36-2
M. Wt: 385.52 g/mol
InChI Key: REPLNMAZZJYAHP-UHFFFAOYSA-N
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Description

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a piperidine ring substituted with a 2,4-dibromophenoxymethyl group, makes it a valuable intermediate or building block for the synthesis of more complex molecules. Piperidine derivatives are known to be key scaffolds in pharmaceuticals and are frequently explored for their diverse biological activities . Research Applications and Value: While the specific biological profile of this compound requires further investigation, piperidine-based structures are widely studied. Research on analogous compounds shows they can be designed and investigated as potential inhibitors for specific protein targets, such as viral proteases or kinases implicated in various diseases . The presence of bromine atoms on the phenyl ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile precursor for creating a library of derivatives for structure-activity relationship (SAR) studies. Handling and Safety: As with many research chemicals, this product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Piperidine hydrochloride derivatives can be toxic, as indicated by acute toxicity data for related structures . Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-[(2,4-dibromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLNMAZZJYAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride generally follows a pathway involving:

  • Formation of the key intermediate 2,4-dibromophenol or its activated derivative.
  • Alkylation of piperidine at the 4-position with a suitable halomethyl derivative of the dibromophenol.
  • Conversion to the hydrochloride salt for stability and isolation.

This approach aligns with standard protocols for preparing piperidine derivatives bearing substituted phenoxy groups.

Preparation of the Key Intermediate: 2,4-Dibromophenol Derivatives

The dibromophenol moiety is typically prepared via selective bromination of phenol derivatives under controlled conditions to achieve substitution at the 2 and 4 positions. This intermediate is then converted into a reactive alkylating agent such as a bromomethyl or tosylate derivative, which facilitates nucleophilic substitution with piperidine.

Alkylation of Piperidine

The critical step in the preparation involves the nucleophilic substitution reaction between the piperidine ring and the activated dibromophenoxy methyl derivative.

  • Reagents and Conditions: The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve both reactants effectively.
  • Base Usage: A base such as potassium carbonate or sodium hydride may be employed to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
  • Temperature: The reaction temperature is maintained typically between 0°C to reflux conditions (up to 80°C) to optimize reaction rate and minimize side reactions.
  • Time: Reaction times vary from several hours to overnight to ensure complete conversion.

Formation of Hydrochloride Salt

After the alkylation step, the free base form of 4-[(2,4-Dibromophenoxy)methyl]piperidine is converted into its hydrochloride salt by treatment with hydrogen chloride in an organic solvent such as ethyl acetate or diethyl ether.

  • This step improves the compound's stability, crystallinity, and ease of isolation.
  • The salt is typically isolated by filtration and drying under vacuum.

Representative Experimental Data and Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Bromination Phenol + Br2 in acetic acid or solvent at 0-25°C Selective 2,4-dibromophenol formation
Activation Conversion to bromomethyl or tosylate derivative Prepared for nucleophilic substitution
Alkylation Piperidine + activated dibromophenoxy derivative in THF, K2CO3, 0-80°C, 4-12 h Formation of 4-[(2,4-Dibromophenoxy)methyl]piperidine
Salt formation Treatment with HCl in ethyl acetate or ether, room temp 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride salt

Related Synthetic Methods from Literature

While direct literature on this exact compound is limited, related piperidine derivatives have been synthesized using similar protocols:

  • Use of lithium aluminum hydride or borane reagents for reduction steps in piperidine ring modifications (e.g., reduction of piperidine-2,6-dione intermediates).
  • Melt-condensation reactions and Friedel-Crafts acylations for building complex piperidine frameworks, which can be adapted for preparing substituted piperidines.
  • Protection and deprotection strategies involving tert-butyl carbamate groups to enable selective functionalization on the piperidine nitrogen.

Analytical and Purification Techniques

  • Purification: Crystallization from suitable solvents or chromatographic purification is employed to obtain pure hydrochloride salt.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity.
  • Yield: Reported yields for similar alkylation reactions range from 60% to 85%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

Reaction Characteristics

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles .

Chemistry

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules and as a reagent in various chemical reactions .

Biological Research

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing .

Medical Applications

The compound is being examined for its therapeutic potential. It may play a role in drug development targeting specific molecular pathways associated with diseases such as cancer and infections .

Industrial Uses

In industry, it is applied in the production of specialty chemicals and materials that exhibit unique properties due to its brominated structure. This includes applications in polymer chemistry and materials science .

Anticancer Research

A notable study investigated the effects of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride on specific cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Antimicrobial Activity

Another research focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it possesses notable antibacterial properties, making it a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name (CAS) Substituents on Aromatic Ring Linker Type Molecular Weight Notable Properties/Applications
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine HCl (1219957-61-5) 2,4-dibromo Ethyl ~433.1* Similar to target compound but with ethyl linker; limited safety data available.
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl (1219982-85-0) 4-bromo, 2-isopropyl Ethyl ~402.3 Increased lipophilicity due to isopropyl group; potential for altered pharmacokinetics.
4-[(3-Fluorobenzyl)oxy]piperidine HCl (MFCD11506394) 3-fluoro (benzyl) Methyl ~257.7 Fluorine enhances electronegativity; benzyl group may reduce metabolic stability compared to phenoxy.
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl (193357-81-2) 4-trifluoromethyl Direct bond ~307.7 Strong electron-withdrawing group; likely impacts receptor binding and acidity.
4-(4-Bromophenyl)piperidine HCl (80980-89-8) 4-bromo Direct bond ~260.1 Lacks ether linkage; reduced flexibility may limit target engagement.

*Estimated based on molecular formula.

Substituent Effects

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and higher lipophilicity (compared to Cl or F) may enhance membrane permeability but increase bioaccumulation risks .
  • Electron-Withdrawing Groups : Trifluoromethyl (CAS 193357-81-2) and nitro (CAS 1219957-05-7) groups alter electronic density, affecting reactivity and metabolic stability .

Biological Activity

4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dibromophenoxy group, which is significant for its biological interactions. The chemical structure can be represented as follows:

C12H13Br2ClN\text{C}_{12}\text{H}_{13}\text{Br}_2\text{ClN}

The biological activity of 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride is primarily attributed to its interaction with various molecular targets. The dibromophenoxy group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting cholinergic signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride exhibit notable antimicrobial properties. For instance, derivatives with dibromophenoxy groups have demonstrated effectiveness against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride16 µg/mLEscherichia coli
Related Compound A8 µg/mLStaphylococcus aureus
Related Compound B32 µg/mLPseudomonas aeruginosa

Neuropharmacological Effects

Research has also highlighted the potential neuropharmacological effects of this compound. It may exhibit anxiolytic or antidepressant-like activities through modulation of neurotransmitter systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various dibromophenoxy compounds against resistant bacterial strains. The results indicated that 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride had a significant inhibitory effect on growth rates compared to control groups .
  • Neuroactive Properties : In a behavioral study involving rodent models, administration of the compound showed reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential anxiolytic effects .

Pharmacokinetics

Studies on the pharmacokinetics of related compounds suggest that they are rapidly absorbed and metabolized. This property is crucial for their efficacy as therapeutic agents.

Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation for potential side effects. Preliminary studies show low cytotoxicity at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 2,4-dibromophenoxymethyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Purification typically involves recrystallization from ethanol or chromatography (e.g., silica gel column chromatography with dichloromethane/methanol gradients). Characterization should include 1^1H/13^13C NMR to confirm substitution patterns and LC-MS for purity validation .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • NMR : Compare chemical shifts with analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where aromatic proton shifts align with bromine’s electron-withdrawing effects) .
  • Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublets) .
  • XRD : If crystalline, compare with structural databases (e.g., NIST Chemistry WebBook for piperidine derivatives) .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods (≥0.5 m/s airflow) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste under local regulations .
  • Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent bromine displacement reactions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in nucleophilic substitution steps .
  • Parameter Screening : Apply machine learning to predict optimal solvent polarity (e.g., dielectric constant ~30–40) and temperature (80–100°C) for improved kinetics .
  • Validation : Cross-reference computed activation energies with experimental DSC data to refine models .

Q. What strategies resolve contradictions in bioactivity data across cell-based assays?

  • Methodology :

  • Dose-Response Analysis : Use Hill slopes to differentiate nonspecific binding (shallow slopes) from target-specific effects (steep slopes).
  • Off-Target Screening : Pair with SAR studies on similar compounds (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride) to identify confounding interactions .
  • Redox Profiling : Test in presence of antioxidants (e.g., ascorbate) to rule out artifactual cytotoxicity from bromine-mediated ROS .

Q. How can researchers design derivatives to enhance metabolic stability without sacrificing potency?

  • Methodology :

  • Bioisosteric Replacement : Substitute the dibromophenoxy group with trifluoromethylpyridinyl (e.g., as in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to reduce CYP450 metabolism .
  • Prodrug Approach : Introduce esterase-labile groups (e.g., acetyl) at the piperidine nitrogen to delay clearance .
  • In Silico ADMET : Use tools like SwissADME to predict logP (<3) and PSA (<90 Ų) for optimal permeability .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent toxicity?

  • Methodology :

  • Probit Analysis : Fit sigmoidal curves to calculate LD50_{50}/LC50_{50} with 95% confidence intervals.
  • ANOVA with Tukey’s HSD : Compare treatment groups against controls (e.g., hepatocyte viability assays) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, ROS, and apoptosis markers) .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test critical parameters (e.g., reaction time, stoichiometry of 2,4-dibromophenol) .
  • QC Metrics : Enforce strict thresholds for HPLC purity (>98%) and residual solvent levels (e.g., <500 ppm triethylamine) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to identify hydrolytic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride
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4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride

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